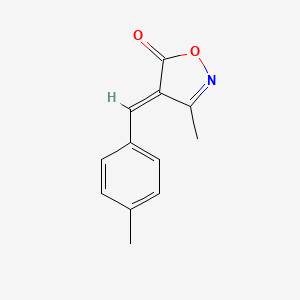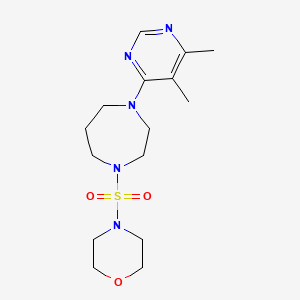
3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole derivatives, including "3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone," are significant due to their presence in bioactive molecules with pharmaceutical and agrochemical properties. The interest in these compounds stems from their versatile chemical behavior and structural significance in medicinal chemistry.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves multicomponent reactions that allow for the efficient assembly of these heterocyclic frameworks. For instance, a palladium-catalyzed insertion reaction of isocyanides to 3-arylisoxazol-5(4H)-ones has been reported, offering a new protocol for synthesizing 4-aminomethylidene isoxazolone derivatives (Zhu et al., 2019). Additionally, continuous flow photochemical synthesis has been explored for preparing 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, highlighting the advantages of light-induced reactions in producing these compounds (Sampaio et al., 2023).
Molecular Structure Analysis
Crystallographic and theoretical studies have been conducted on isoxazolone derivatives to understand their structural characteristics. For example, crystallographic analysis of certain isoxazolone compounds revealed different configurations at the exocyclic C=C bond, demonstrating the impact of substituents on the molecular geometry and stability (Brancatelli et al., 2011).
科学的研究の応用
Crystallographic and Theoretical Studies
The arylidene-isoxazolone compounds, including similar structures to 3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone, have been prepared and characterized through crystallographic and theoretical studies. These studies provide insights into the molecular geometry, vibrational frequencies, and potential electrostatic maps, highlighting their significance in understanding the structural and electronic properties of such compounds. The variations in molecular configurations demonstrate the versatility and potential applications of these compounds in various fields, including materials science and molecular engineering (Brancatelli et al., 2011).
Photochemical Synthesis and Larvicidal Activity
Research into the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has shown remarkable results in reducing reaction times compared to traditional methods. This study not only advances the synthesis techniques but also explores the larvicidal activity of these compounds, particularly against Aedes aegypti, demonstrating their potential application in the field of agrochemicals and public health (Sampaio et al., 2023).
Novel Conversion of Positional Isomers
The chemistry of 5(2H)‐isoxazolones, including structures akin to 3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone, involves the novel conversion of positional isomers. This transformation provides a pathway for the synthesis of diverse isoxazolone derivatives, expanding the utility of these compounds in synthetic organic chemistry and potentially in the development of new pharmaceuticals (Batra et al., 1990).
Antitumor Evaluation
The synthesis of isoxazolo[5,4‐b]pyridines and related compounds from amino-isoxazole and α,β‐unsaturated ketones has been evaluated for potential antitumor activity. These studies highlight the importance of isoxazolone derivatives in medicinal chemistry, providing a foundation for the development of new anticancer agents (Hamama et al., 2012).
Herbicidal Activity
The synthesis of isoxazoline derivatives, including those similar to 3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone, has demonstrated potent herbicidal activity against annual weeds in rice fields. This application underscores the potential of such compounds in agricultural sciences, offering a new approach to weed management and crop protection (Hwang et al., 2005).
特性
IUPAC Name |
(4E)-3-methyl-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-9(2)13-15-12(11)14/h3-7H,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVQOTXQCWJCNJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=NOC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-methyl-4-(4-methylbenzylidene)-1,2-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)




![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

